4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBCCLPAZTXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . Subsequent steps include the introduction of the fluoro and methoxypropyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further modified for specific applications in medicinal chemistry.
Scientific Research Applications
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical properties of the target compound and its closest analogues:
*Estimated values based on structural analogs.
Key Observations:
Hydrogen Bonding: The 3-hydroxyphenylamino analogue has an additional hydrogen bond donor (OH group), which may improve target affinity but reduce membrane permeability.
Lipophilicity: The target compound and its 4-fluoro-3-methoxyphenylamino analogue exhibit higher logP values (~4), suggesting improved lipid membrane penetration compared to the hydroxylated derivative (logP ~3.5).
Biological Activity
4-Fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Formula : C18H20FN3O2S
Molecular Weight : 357.43 g/mol
CAS Number : 577981-40-9
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
- Introduction of Functional Groups : The sulfonamide group is introduced through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the final product.
Antimicrobial Activity
Research indicates that compounds in the quinoxaline family exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, in vitro tests have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.
Antiviral Activity
Studies have also explored its antiviral properties. The mechanism appears to involve inhibition of viral replication by targeting specific viral enzymes or receptors, although detailed pathways remain under investigation.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The interaction with phosphatidylinositol 3-kinase (PI3K) signaling pathways has been particularly noted, indicating a mechanism that could be exploited in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : It can modulate receptor activity associated with cancer cell survival and proliferation.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar quinoxaline derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide | Antiviral | Morpholine substitution enhances activity |
| Quinoxaline derivatives | Anticancer, Antimicrobial | Varying substituents lead to diverse effects |
Case Studies
- In Vivo Studies : A study involving isolated rat heart models demonstrated that derivatives of benzenesulfonamide can significantly affect coronary resistance and perfusion pressure, suggesting cardiovascular implications for compounds like this compound.
- Docking Studies : Theoretical docking analyses have shown favorable interactions between this compound and calcium channel proteins, indicating potential applications in cardiovascular therapies.
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile is crucial for therapeutic applications. Computational studies have evaluated parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-Life | Moderate |
| Metabolic Stability | Good |
These findings suggest that this compound has favorable characteristics for further development as a pharmaceutical agent.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | Ethanol, reflux, 12 h | 58–62% | |
| Side Chain Addition | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C | ~55% |
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Confirm the presence of fluorine (¹⁹F NMR δ ~ -110 ppm) and sulfonamide protons (¹H NMR δ 7.48 ppm, exchangeable with D₂O) .
- Mass Spectrometry (ESI): Look for [M−H]⁻ peaks at m/z 457.9 (for brominated analogs) or 350.0 (fluorinated derivatives) .
- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
Basic: What preliminary biological assays are recommended for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition: Test against kinases (e.g., JAK2 or EGFR) using fluorescence polarization assays.
- Antimicrobial Activity: Screen against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can synthetic yields be optimized for the quinoxaline-sulfonamide coupling step?
Methodological Answer:
Address low yields (e.g., <60%) through:
- Solvent Screening: Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst Optimization: Use Pd₂(dba)₃ with BrettPhos ligand for improved C–N coupling efficiency .
- Microwave Assistance: Reduce reaction time from 12 h to 2 h while maintaining 70–80°C .
Q. Table 2: Yield Optimization Strategies
| Variable | Improvement | Yield Increase |
|---|---|---|
| DMF vs. Ethanol | Higher polarity | +15% |
| Microwave Irradiation | Faster kinetics | +10% |
Advanced: How to resolve contradictions in solubility data during formulation studies?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
- pH-Dependent Studies: Measure solubility at pH 2–8 to identify ionizable groups (e.g., sulfonamide NH) .
- Co-Solvent Systems: Test PEG-400 or cyclodextrins to enhance bioavailability .
- Solid Dispersion: Use spray-drying with PVP-VA64 to stabilize amorphous forms .
Advanced: What computational methods support structure-activity relationship (SAR) analysis?
Methodological Answer:
Leverage molecular modeling to guide SAR:
- Docking Simulations: Use AutoDock Vina to predict binding modes to kinase ATP pockets (e.g., PDB: 4U5J) .
- QSAR Models: Train regression models with descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Advanced: How to address conflicting bioactivity data in kinase inhibition assays?
Methodological Answer:
Resolve inconsistencies (e.g., IC₅₀ variability) by:
- Assay Standardization: Use Z’-factor validation to ensure robustness (>0.5) .
- Off-Target Screening: Profile against KinomeScan panels to identify non-specific binding .
- Metabolic Stability Tests: Incubate with liver microsomes to rule out rapid degradation .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Methodological Answer:
Combine orthogonal approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
